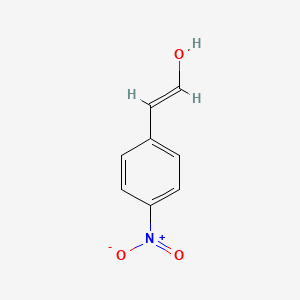

(E)-2-(4-Nitrophenyl)ethenol

Beschreibung

Significance of Vinylic Alcohols and Nitroaromatic Systems in Organic Chemistry

Vinylic alcohols, often referred to as enols, are a class of organic compounds characterized by a hydroxyl group bonded directly to a carbon atom of a carbon-carbon double bond. nih.gov They are typically unstable and readily tautomerize to their more stable carbonyl isomers (aldehydes or ketones). nih.gov This keto-enol tautomerism is a fundamental concept in organic chemistry. rsc.org Despite their general instability, enols and their stable derivatives, enol ethers and enolates, are crucial intermediates in a vast number of synthetic transformations due to the nucleophilic character of the α-carbon. They serve as versatile building blocks for constructing complex molecular architectures. rsc.org

Nitroaromatic compounds are organic molecules that feature one or more nitro groups (–NO₂) attached to an aromatic ring. wku.edu The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic system. nih.gov This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. nih.gov Nitroaromatics are among the most important industrial chemicals, serving as precursors for the synthesis of dyes, polymers, and a wide array of pharmaceuticals and agrochemicals. rsc.orgwku.edu Their reduction to aromatic amines is a particularly vital transformation, providing access to a large class of valuable compounds. rsc.org

Historical Context of Related Enol and Nitro-substituted Styrene Systems in Research

The study of enols has a rich history, central to the development of concepts of isomerism and reactivity. The term "tautomerism" was first coined by Laar in the 1880s, although the concept of distinct, interconverting keto and enol species was established later through experimental work in the early 20th century. unipi.it

The direct parent system to (E)-2-(4-Nitrophenyl)ethenol is β-nitrostyrene. Research into β-nitrostyrenes dates back to the late 19th and early 20th centuries, with early methods focusing on the condensation reaction between benzaldehyde and nitromethane. orgsyn.org Over the decades, β-nitrostyrenes have become recognized as exceptionally versatile synthetic intermediates. nih.gov Their electron-deficient double bond makes them highly reactive in a variety of important transformations. In 1992, a groundbreaking discovery by Seebach revealed that the nitro group in β-nitrostyrenes could be substituted in denitrative cross-coupling reactions, opening up new avenues for creating functionalized alkenes. nih.gov Subsequent research has expanded this field to include a wide range of reactions such as Diels-Alder and other cycloadditions, Michael additions, and various photochemical transformations. nih.govnih.govbeilstein-journals.org These reactions leverage the unique reactivity conferred by the nitro group to build complex molecular frameworks. nih.govmdpi.com

Fundamental Research Questions and Objectives for this compound Studies

The specific study of this compound is driven by fundamental questions arising from its hybrid structure. Key research objectives would logically focus on understanding the interplay between the enol functionality and the nitroaromatic system.

Key Research Objectives:

Synthesis and Stability: Developing efficient and stereoselective synthetic routes to this compound and investigating its stability with respect to its keto tautomer, 4-nitrophenylacetaldehyde. Understanding the factors (solvent, temperature, pH) that influence the keto-enol equilibrium is a primary goal. rsc.orgthieme-connect.de

Reactivity Profiling: Exploring the reactivity of the molecule as both an enol and a nitro-substituted styrene. This includes its participation in reactions typical for nitroalkenes, such as cycloaddition reactions ([2+2], [3+2], [4+3]), and denitrative couplings. nih.govrsc.orgnih.govmdpi.com Researchers would aim to understand how the vinylic hydroxyl group modifies the known reactivity of the β-nitrostyrene core.

Photochemical Behavior: Investigating the photochemical properties of the compound. Nitro-substituted styrenes are known to undergo interesting photochemical transformations, including rearrangements and cycloadditions upon irradiation. nih.govwku.edukent.ac.uk A central question is how the enol group influences the excited-state chemistry of the nitro-styrenyl chromophore.

Application as a Synthetic Building Block: Evaluating the potential of this compound as a versatile synthon. The dual functionality could allow for sequential or one-pot reactions, providing access to novel, highly functionalized molecules that could be of interest in medicinal chemistry or materials science. nih.govmdpi.com For instance, the nitro group could be reduced to an amine, and the enol could be transformed, leading to diverse molecular scaffolds. rsc.org

Data Tables

The following tables provide predicted physical properties for this compound and summarize the general reactivity of the closely related β-nitrostyrene systems, which informs the expected reactivity of the title compound.

Table 1: Predicted Physicochemical Properties of this compound Data sourced from publicly available chemical databases. These are predicted values and have not been experimentally verified.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| CAS Number | 169619-48-1 |

| Predicted Density | 1.3±0.1 g/cm³ |

| Predicted Boiling Point | 296.7±32.0 °C at 760 mmHg |

| Predicted Flash Point | 133.3±13.6 °C |

| Predicted LogP | 2.17 |

Table 2: Common Reaction Types of β-Nitrostyrene Systems This table summarizes the established reactivity of the β-nitrostyrene scaffold, which provides a framework for investigating the chemistry of this compound.

| Reaction Type | Description | Key Features |

|---|---|---|

| Denitrative Cross-Coupling | Substitution of the nitro group by various alkyl, aryl, or other functional groups. nih.gov | Allows for the formation of a new C-C or C-heteroatom bond at the vinylic position. Often proceeds via radical addition-elimination mechanisms. nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | The nitroalkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. beilstein-journals.org | Lewis acid promotion is often used. The reaction can lead to O-allyl nitronic ester intermediates that may undergo further rearrangement. beilstein-journals.org |

| [3+2] Cycloaddition | Reaction with three-atom components like nitrones or azomethine ylides to form five-membered heterocyclic rings. rsc.orgresearchgate.net | Often highly regioselective and stereoselective, providing access to complex heterocyclic systems. rsc.org |

| [2+2] Photocycloaddition | Reaction with olefins under photochemical conditions to form four-membered cyclobutane rings. nih.gov | Can often be initiated with visible light. The reaction is believed to proceed through a diradical intermediate. nih.govkent.ac.uk |

| Michael Addition | Conjugate addition of nucleophiles to the electron-deficient double bond. | A fundamental reaction for forming new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the nitro group. |

Table 3: 1H and 13C NMR Characterization Data for (S)-2-nitro-1-(4-nitrophenyl)ethanol This data is for a structural isomer, provided for contextual reference as direct experimental data for this compound is not readily available in the literature. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 8.25 | d |

| 7.63 | d | |

| 5.62-5.52 | m | |

| 4.61-4.54 | m | |

| 3.25 | br s | |

| ¹³C NMR (100 MHz, CDCl₃) | 147.9 | |

| 145.9 | ||

| 127.01 | ||

| 124.03 | ||

| 80.12 | ||

| 70.04 |

Eigenschaften

CAS-Nummer |

169619-48-1 |

|---|---|

Molekularformel |

C8H7NO3 |

Molekulargewicht |

165.148 |

IUPAC-Name |

(E)-2-(4-nitrophenyl)ethenol |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-6,10H/b6-5+ |

InChI-Schlüssel |

SZGSWSWCLOOUSX-AATRIKPKSA-N |

SMILES |

C1=CC(=CC=C1C=CO)[N+](=O)[O-] |

Synonyme |

Ethenol, 2-(4-nitrophenyl)- |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemo-/stereoselective Approaches to E -2- 4-nitrophenyl Ethenol

General Strategies for the Synthesis of Enols and Related Vinylic Alcohols

The formation of enols, which are tautomers of carbonyl compounds, and other vinylic alcohols, is a fundamental process in organic synthesis. Their transient nature often makes their isolation challenging, but various strategies have been developed to generate and utilize these reactive intermediates. sioc-journal.cnresearchgate.net

Carbonyl Alkene-Mediated Routes

One effective strategy for synthesizing vinylic alcohols involves the reaction of carbonyl compounds with alkenes. These routes, often categorized under carbonyl-olefin metathesis, can proceed through various mechanisms, including the formation and subsequent fragmentation of oxetane intermediates. nih.gov The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, can lead to an oxetane that, upon fragmentation, yields a vinylic alcohol. nih.gov

Another approach involves the use of metal alkylidene reagents. nih.gov For instance, the Tebbe or Petasis reagents can react with an ester to form a cyclic enol ether, which can be considered a derivative of a vinylic alcohol. nih.gov These methods provide a pathway to complex cyclic and acyclic vinylic ethers from readily available carbonyl compounds and olefins. nih.govresearchgate.net

Direct Enolization and Trapping Techniques

Direct enolization is a common method for generating enols from carbonyl compounds. This process can be catalyzed by either acid or base. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, which facilitates the removal of a proton from the α-carbon to form the enol. libretexts.org Under basic conditions, a proton is abstracted from the α-carbon to form an enolate anion, which is in equilibrium with the enol. libretexts.orgbyjus.com

The stability and reactivity of the resulting enolate are influenced by factors such as the substitution pattern, the counterion, and the solvent. numberanalytics.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are frequently used to generate enolates, which can then be trapped to yield the desired product. byjus.comnumberanalytics.com Trapping the enolate with a suitable electrophile can lead to the formation of a stable enol derivative. For example, silyl enol ethers are readily formed by trapping a lithium enolate with a trialkylsilyl halide. bham.ac.uk

Targeted Synthetic Design for (E)-2-(4-Nitrophenyl)ethenol

The synthesis of this compound presents specific challenges due to the desired stereochemistry and the presence of the electron-withdrawing nitro group.

Stereoselective Control in Ethenol Formation

Achieving high stereoselectivity is crucial for obtaining the (E)-isomer of 2-(4-Nitrophenyl)ethenol. The geometry of the enolate intermediate can significantly influence the stereochemical outcome of subsequent reactions. numberanalytics.com For instance, the formation of trans-enolates from esters is generally favored, which can lead to the corresponding (E)-alkene product. bham.ac.uk

Copper-catalyzed reactions have shown high stereoselectivity in the synthesis of (E)-δ-vinyl-homoallylic alcohols. acs.orgnih.govthieme-connect.com These reactions often proceed through a cyclic transition state where steric factors dictate the arrangement of the substituents, leading to the preferential formation of the (E)-isomer. thieme-connect.com Similarly, rhodium-catalyzed additions of arylboronic acids to allenic alcohols can stereoselectively produce vinyl-substituted (Z)-stilbenes, demonstrating the potential of metal catalysis in controlling the geometry of the double bond. rsc.orgrsc.org

Influence of the Nitroaromatic Moiety on Synthesis Pathways

The nitro group, being strongly electron-withdrawing, significantly impacts the reactivity of the aromatic ring and adjacent functional groups. mdpi-res.comnih.gov This electronic effect can be both beneficial and challenging in the synthesis of this compound.

The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, but deactivates it towards electrophilic substitution. nih.gov In the context of enol synthesis, the electron-withdrawing nature of the nitro group increases the acidity of the α-protons of a corresponding ketone precursor, facilitating enolate formation. mdpi-res.com However, it can also influence the stability and subsequent reactivity of the enolate.

The synthesis of related nitro-substituted compounds provides some insights. For example, 2-(4-nitrophenyl)ethanol has been synthesized via the nitration of 2-phenylethanol. google.com This suggests a potential route where a precursor alcohol is first synthesized and then nitrated, although controlling the regioselectivity of nitration is critical. Another approach involves the reduction of a nitro-containing precursor, such as in the synthesis of 2-(4-aminophenyl)ethanol from 2-(4-nitrophenyl)nitroethanol. google.com The synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol was achieved by the ring-opening of p-nitrophenyloxirane with p-chlorobenzylamine, highlighting the use of nitro-substituted epoxides as synthetic intermediates. researchgate.net

Advanced Catalytic Systems for this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of this compound, several catalytic approaches could be envisioned.

Manganese-catalyzed reactions have been developed for the methylation of alcohols, demonstrating the potential of earth-abundant metals in catalysis. nih.govuni-bayreuth.de These systems operate under relatively mild conditions and tolerate a range of functional groups. nih.govuni-bayreuth.de While not directly applied to ethenol synthesis, the principles of borrowing hydrogen or hydrogen autotransfer could potentially be adapted. uni-bayreuth.de

Ruthenium-based catalysts are also highly versatile. For example, a chiral Ru–prolinamide catalytic system has been used for the one-pot synthesis of optically active β-triazolylethanol and β-hydroxy sulfone derivatives through asymmetric transfer hydrogenation. acs.org This highlights the potential of ruthenium catalysis in constructing chiral alcohols with specific stereochemistry.

The following table summarizes some catalytic systems and their potential applicability to the synthesis of substituted vinylic alcohols.

| Catalyst System | Reaction Type | Potential Application to this compound Synthesis |

| Copper-based catalysts | Allylation of aldehydes/ketones | Stereoselective formation of the (E)-double bond. acs.orgnih.govthieme-connect.com |

| Rhodium-based catalysts | Addition of arylboronic acids to allenic alcohols | Control of vinyl group stereochemistry. rsc.orgrsc.org |

| Manganese-based catalysts | Alcohol alkylation | Potential for functional group manipulation on a precursor. nih.govuni-bayreuth.de |

| Ruthenium-based catalysts | Asymmetric transfer hydrogenation | Enantioselective synthesis of a chiral precursor alcohol. acs.org |

Enantioselective Reductions of Prochiral Ketones to Chiral Alcohols: Methodological Insights

The asymmetric reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols, which are crucial building blocks for pharmaceuticals and other fine chemicals. rsc.orgnih.gov The reduction of 4-nitroacetophenone to the chiral alcohol 1-(4-nitrophenyl)ethanol serves as an illustrative example of the sophisticated methodologies developed for this class of transformations.

Key approaches include:

Corey-Bakshi-Shibata (CBS) Reduction : This powerful and reliable method facilitates the enantioselective reduction of various ketones. nrochemistry.comwikipedia.org The reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. nrochemistry.comisomerlab.comorganic-chemistry.org This coordination enhances the Lewis acidity of the catalyst's boron atom and activates the borane, leading to a highly organized, face-selective hydride transfer through a six-membered transition state. nrochemistry.com

Asymmetric Transfer Hydrogenation (ATH) : ATH is an increasingly popular method that avoids the use of high-pressure hydrogen gas. researchgate.netmdpi.com These reactions typically use a transition metal catalyst, such as a ruthenium complex with a chiral diamine ligand (e.g., Ru-TsDPEN), and a hydrogen donor like an azeotropic mixture of formic acid and triethylamine (FA/TEA) or isopropanol. mdpi.comsigmaaldrich.com The ratio of formic acid to triethylamine can significantly impact both the reaction rate and the enantioselectivity. For the reduction of 4'-nitroacetophenone with a Rh-TsDPEN catalyst, a 98% conversion and 88% enantiomeric excess (ee) have been reported. liv.ac.uk

Asymmetric Copper-Catalyzed Hydrosilylation : This method utilizes a copper-based catalytic system for the reduction of prochiral ketones. For the reduction of 4-nitroacetophenone, a system derived from CuF₂ and PhSiH₃ with a chiral phosphine ligand was studied. acs.org Investigations showed that reaction temperature and catalyst loading influence the enantioselectivity; lowering the temperature from room temperature to -10 °C improved the ee, while significantly decreasing the catalyst load had a minor negative effect on enantioselectivity. acs.org

| Method | Substrate | Catalyst System | Conditions | Conversion/Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 4'-Nitroacetophenone | [CpRhCl₂]₂ / (R,R)-TsDPEN | HCOOH/NEt₃, 40°C, 30 min | 98% Conversion | 88% | liv.ac.uk |

| Asymmetric Transfer Hydrogenation | 4'-Nitroacetophenone | [CpIrCl₂]₂ / (R,R)-TsDPEN | HCOOH/NEt₃, 40°C, 2 h | >99% Conversion | 91% | liv.ac.uk |

| Asymmetric Hydrosilylation | 4-Nitroacetophenone | CuF₂ / (S)-P-PHOS / PhSiH₃ | -10°C, 24 h | 99% Conversion | 92% | acs.org |

| Biocatalytic Reduction | 4-Nitroacetophenone | Candida zeylanoides P1 | Preparative scale | 89% Yield | >99% (S) | nih.gov |

| Biocatalytic Reduction | 4-Nitroacetophenone | Rhizopus arrhizus | Whole-cell biocatalysis | Good Yield | 70-87% (S) | asianpubs.org |

Asymmetric Transformations in Related Nitrophenyl Substrates

Beyond ketone reduction, various other asymmetric transformations have been successfully applied to nitrophenyl substrates, demonstrating the versatility of this compound class in synthesizing complex chiral molecules.

Palladium-Catalyzed Asymmetric Carboamination : Enantioselective carboamination reactions between N-allylurea derivatives and aryl halides provide a direct route to valuable enantiomerically enriched imidazolidin-2-ones. nih.gov In these studies, the p-nitrophenyl substituted substrate yielded the product with high efficiency, achieving an 81% yield and 92% ee. nih.gov This highlights how the electronic properties of the nitrophenyl group can be leveraged to achieve excellent results in asymmetric catalysis. nih.gov

Organocatalytic Conjugate Addition : Chiral isothiourea catalysts have been employed in the enantioselective 1,6-conjugate addition to para-quinone methides. researchgate.net The process utilizes para-nitrophenyl esters as substrates, where the in situ generated para-nitrophenoxide is proposed to facilitate catalyst turnover. researchgate.net This transformation produces ester products with high enantiocontrol, up to a 94:6 enantiomeric ratio. researchgate.net

Chemo-enzymatic Cascade Reactions : The integration of chemical and biological catalysis offers powerful synthetic pathways. A chemo- and biocatalytic cascade was developed for the stereoselective synthesis of chiral hydroxy ketones and their corresponding anti-1,3-diols. d-nb.info The process starts with a copper-catalyzed asymmetric β-borylation of α,β-unsaturated compounds, including a 4-nitrophenyl substrate, followed by an oxidation and a biocatalytic reduction step to furnish the desired diol with high stereoselectivity. d-nb.info

| Transformation Type | Substrate Type | Catalyst/Method | Product | Yield | Enantioselectivity | Source |

|---|---|---|---|---|---|---|

| Asymmetric Carboamination | N-allylurea with p-nitrophenyl group | Pd₂(dba)₃ / (S)-Siphos-PE | Chiral Imidazolidin-2-one | 81% | 92% ee | nih.gov |

| 1,6-Conjugate Addition | para-Nitrophenyl ester | Isothiourea (organocatalyst) | Chiral Ester | Up to 99% | Up to 94:6 er | researchgate.net |

| Chemo-enzymatic Cascade | 4-Nitrophenyl α,β-unsaturated ketone | Cu-complex then Bioreduction (ADH) | Chiral anti-1,3-diol | Good | >99% de, >99% ee | d-nb.info |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. These principles are increasingly being applied to the synthesis of nitroaromatic compounds like this compound.

Development of Solvent-Free and Environmentally Benign Protocols

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Several innovative protocols have been developed for the synthesis and transformation of nitrostyrenes and related compounds under solvent-free or environmentally benign conditions.

Continuous-Flow Synthesis : The synthesis of β-nitrostyrenes from aromatic aldehydes and nitromethane has been achieved using a two-step continuous-flow system with heterogeneous catalysts. acs.orgnih.gov In this process, an amino-functionalized silica gel serves as a reusable catalyst, offering high selectivity and continuous product generation for extended periods, thereby reducing waste and improving efficiency. acs.orgnih.gov

Solvent-Free Solid-State Synthesis : β-nitrostyrene derivatives have been synthesized by grinding α,β-unsaturated carboxylic acids with metal nitrates in a mortar and pestle, completely avoiding the use of solvents. scirp.org The addition of Poly Ethylene Glycols (PEGs) was found to accelerate the reaction rate significantly, reducing reaction times from hours to minutes while increasing product yields. scirp.org

Mechanochemical Synthesis : High-speed vibration milling has been used for the solvent-free condensation of phenylacetonitriles with 4-unsubstituted nitroaromatic compounds, catalyzed by KF on nano-γ-Al₂O₃. rsc.org This mechanochemical method provides the desired products in short reaction times with moderate to excellent yields. rsc.org

Solvent-Free Hydrogenation : The selective hydrogenation of nitroaromatics to azoxy compounds has been accomplished under solvent-free and base-free conditions using a non-noble metal catalyst consisting of cobalt single atoms on niobium pentaoxide nanomeshes. researchgate.net This approach offers high activity and selectivity (99% conversion and 99% selectivity for nitrobenzene) while avoiding toxic solvents and reagents. researchgate.net

| Green Protocol | Reaction | Catalyst/Medium | Key Advantage | Source |

|---|---|---|---|---|

| Continuous-Flow | β-Nitrostyrene synthesis | Amino-functionalized silica gel | High selectivity, catalyst reusability, process efficiency | acs.orgnih.gov |

| Solid-State Grinding | β-Nitrostyrene synthesis | Metal nitrates / PEG-300 | Solvent-free, rapid reaction, high yield | scirp.org |

| Mechanochemistry | Arylcyanomethylenequinone oxime synthesis | KF/nano-γ-Al₂O₃ | Solvent-free, short reaction times | rsc.org |

| Solvent-Free Hydrogenation | Nitroaromatic reduction to azoxy compound | Co single atoms on Nb₂O₅ | Solvent- and base-free, non-noble metal, high selectivity | researchgate.net |

Biocatalytic Transformations for Related Nitroaromatic Compounds

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. It offers high selectivity under mild, aqueous conditions, reducing the environmental impact of chemical synthesis. bibliotekanauki.plmdpi.com

Whole-Cell Bioreduction of Ketones : A variety of microorganisms and even plant tissues have been employed for the asymmetric reduction of 4-nitroacetophenone. The yeast Candida zeylanoides P1 has been shown to be a highly effective biocatalyst, providing (S)-1-(4-nitrophenyl)ethanol with an 89% yield and over 99% ee. nih.gov The fungus Rhizopus arrhizus also catalyzes this reduction to the corresponding (S)-alcohol in good yield and with high enantiomeric excess (70-87%). asianpubs.orgbookpi.org Furthermore, readily available plant tissues from carrot, parsley, and radish have been successfully used as biocatalysts for this transformation. bibliotekanauki.plicm.edu.pl

Chemoselective Nitro Group Reduction : Biocatalysts can exhibit remarkable chemoselectivity. Whole seeds of linseed (Linum usitatissimum L.) have been used to catalyze the reduction of the nitro group in p-nitroacetophenone to p-aminoacetophenone with 98.1% conversion, leaving the ketone functionality completely untouched. orientjchem.org This highlights the ability of biocatalytic systems to selectively target one functional group in a polyfunctional molecule. orientjchem.org Flavin-dependent nitroreductases (NRs) are enzymes specialized in reducing nitroaromatic compounds to their corresponding arylamines, offering a sustainable alternative to traditional chemocatalytic methods that often have a significant environmental impact. researchgate.net The transformation of nitroaromatics can also be carried out by anaerobic bacteria, which reduce the nitro group to the corresponding amine. nih.gov

| Biocatalyst | Substrate | Transformation | Product | Outcome | Source |

|---|---|---|---|---|---|

| Candida zeylanoides (Yeast) | 4-Nitroacetophenone | Asymmetric Ketone Reduction | (S)-1-(4-Nitrophenyl)ethanol | 89% yield, >99% ee | nih.gov |

| Rhizopus arrhizus (Fungus) | 4-Nitroacetophenone | Asymmetric Ketone Reduction | (S)-1-(4-Nitrophenyl)ethanol | Good yield, 70-87% ee | asianpubs.orgbookpi.org |

| Daucus carota (Carrot tissue) | 4-Nitroacetophenone | Asymmetric Ketone Reduction | 1-(4-Nitrophenyl)ethanol | Successful bioreduction | bibliotekanauki.pl |

| Linum usitatissimum (Linseed) | p-Nitroacetophenone | Chemoselective Nitro Reduction | p-Aminoacetophenone | 98.1% conversion, >99% chemoselectivity | orientjchem.org |

| Bacillus tequilensis (NR enzyme) | Nitroaromatic compounds | Nitro Reduction | Arylamines | Full conversion | researchgate.net |

Keto-enol Tautomerism of E -2- 4-nitrophenyl Ethenol: Equilibrium and Dynamics

Theoretical Frameworks Governing Keto-Enol Tautomerismnih.govmdpi.comwikipedia.org

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond). wikipedia.org This process is a prototropic tautomerism, meaning it involves the migration of a proton. nih.gov The interconversion between the two forms requires the transfer of a proton and the reorganization of bonding electrons. wikipedia.org While the keto form is generally more stable for simple carbonyl compounds, the stability of the enol form can be significantly influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. masterorganicchemistry.com

The tautomerization process can be catalyzed by either acids or bases. libretexts.org

Acid catalysis involves the protonation of the carbonyl oxygen, forming an oxonium ion. Subsequently, a base (often a solvent molecule) removes an alpha-hydrogen, leading to the formation of the enol. libretexts.orglibretexts.org

Base catalysis begins with the deprotonation of the alpha-carbon to form an enolate ion. libretexts.orglibretexts.org This is followed by the protonation of the enolate oxygen, typically by a protic solvent, to yield the enol. libretexts.org

Theoretical studies, often employing density functional theory (DFT) and other quantum mechanical methods, are crucial for understanding the thermodynamics and kinetics of tautomerization. researchgate.netacs.orgresearchgate.net These calculations help to determine the relative energies of the tautomers, the energy barriers for their interconversion, and the structure of the transition states involved. nih.govacs.org

Factors Influencing the Tautomeric Equilibrium of (E)-2-(4-Nitrophenyl)ethenol

The position of the tautomeric equilibrium for this compound is not static but is dictated by a combination of internal electronic and steric factors, as well as external environmental conditions.

Electronic and Steric Effects of the Nitro-Phenyl Substituent on Tautomeric Preferencesnih.govpsu.edu

The substituent on the carbon skeleton plays a critical role in determining the relative stability of the keto and enol tautomers. The 4-nitrophenyl group in this compound exerts a profound electronic influence. The nitro group (NO₂) is a strong electron-withdrawing group due to both the inductive effect and the resonance effect.

Electron-withdrawing substituents on the aryl group are known to favor the unconjugated tautomer in related systems like alkylaryltriazenes. In the case of substituted 1-benzamidoisoquinolines, the relative amount of the amide (keto-like) form varied from 74% for a strong electron-donating group to 38% for the strong electron-withdrawing NO₂ group. nih.gov This suggests that the electron-withdrawing nitro group destabilizes the keto form relative to the enol form. The delocalization of the pi-electrons of the phenyl ring with the C=C double bond in the enol form can be extensive, and this conjugation is further influenced by the nitro group, potentially stabilizing the enol tautomer.

Steric effects, which describe nonbonding repulsion interactions, can also influence the equilibrium. cas.cz However, for the (E)-isomer of 2-(4-nitrophenyl)ethenol, the planar conformation is generally favored, and significant steric hindrance that would dramatically shift the equilibrium is less likely compared to ortho-substituted analogs.

Solvent Effects on Tautomeric Equilibriaemerginginvestigators.orgmdpi.comcdnsciencepub.comrsc.org

The choice of solvent has a significant impact on the position of the keto-enol equilibrium. cdnsciencepub.com The general principle is that the equilibrium shifts to favor the more polar tautomer in more polar solvents. irb.hr The keto form is typically more polar than the enol form, and thus its concentration is expected to increase with solvent polarity. emerginginvestigators.orgmdpi.com

Polar Protic Solvents: These solvents can form hydrogen bonds with both the keto and enol forms. They can stabilize the keto form's carbonyl group and the enol form's hydroxyl group.

Polar Aprotic Solvents: Solvents like Dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors. They can disrupt intramolecular hydrogen bonds that might stabilize the enol form, thereby shifting the equilibrium toward the keto form. core.ac.ukresearchgate.net For instance, in studies of β-ketoamides, the equilibrium constant (Keq = [enol]/[keto]) was significantly lower in DMSO compared to less polar chloroform (CDCl₃), indicating a shift towards the keto form in the more polar solvent. core.ac.ukresearchgate.net Similarly, some 1,3,4-thiadiazole derivatives favor the keto form in polar aprotic solvents like DMSO and the enol form in non-polar solvents like chloroform. mdpi.comnih.gov

Non-polar Solvents: In non-polar solvents, the enol form can be stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen (in related dicarbonyl systems), making it more favorable. masterorganicchemistry.com

The table below illustrates the typical influence of solvent on the keto-enol equilibrium for related compounds, showing the percentage of the enol form in various solvents.

| Compound Class | Solvent | Enol Percentage (%) |

| β-Diketones | Hexane | 97 |

| Chloroform | 92 | |

| Water | 15 | |

| β-Ketoesters | Hexane | 46 |

| Chloroform | 16 | |

| Water | 0.4 | |

| Data derived from general principles of tautomerism. |

Temperature and Concentration Dependencies of Tautomerizationmdpi.comrsc.orgcore.ac.uk

Temperature is a critical parameter that influences tautomeric equilibria. mdpi.com An increase in temperature generally shifts the equilibrium towards the more polar triketo form in related systems like β-triketones. irb.hr In studies of β-ketoamides, the chemical shift of the hydroxyl proton in the enol form showed a dependence on temperature, which can be correlated with the stability of the intramolecular hydrogen bond. core.ac.ukresearchgate.net Generally, as temperature increases, the entropy term (TΔS) in the Gibbs free energy equation (ΔG° = ΔH° - TΔS) becomes more significant, often favoring the less ordered or more flexible tautomer.

The concentration of the solute can also affect the equilibrium, particularly if intermolecular interactions, such as dimerization through hydrogen bonding, are significant. mdpi.com At higher concentrations, species that can form intermolecular hydrogen-bonded dimers may be favored. For this compound, while intramolecular interactions are likely dominant, the potential for intermolecular association in concentrated solutions cannot be entirely dismissed and could subtly influence the tautomeric ratio.

Mechanistic Pathways of Proton Transfer in this compound Tautomerizationmdpi.comemerginginvestigators.orgmdpi.com

The conversion between the keto and enol forms of this compound occurs via the transfer of a proton. This transfer can proceed through several mechanistic pathways.

Intramolecular Proton Transfer Mechanismsmdpi.comemerginginvestigators.orgmdpi.com

Intramolecular proton transfer involves the movement of a proton within a single molecule, typically through a cyclic transition state. mdpi.com In many systems capable of keto-enol tautomerism, especially those with adjacent proton donor and acceptor sites, this is a primary pathway. For the enol-to-keto conversion of this compound, this would involve the transfer of the hydroxyl proton to the alpha-carbon.

In some molecules, this process can be facilitated by light, a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.org In ESIPT, the molecule absorbs a photon, promoting it to an excited electronic state where the acidity and basicity of different parts of the molecule are altered, facilitating proton transfer. rsc.org For example, a related compound, 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone, exhibits photochromism due to ESIPT, where the keto form converts to the enol form upon exposure to light. rsc.org While direct evidence for ESIPT in this compound requires specific investigation, the presence of the chromophoric nitrophenyl group and the protic enol structure makes it a plausible mechanism for proton transfer dynamics, particularly under photochemical conditions. The transition state for intramolecular proton transfer often involves a strained four-membered ring, which can have a high activation barrier in the gas phase. echemcom.comias.ac.in

Intermolecular Proton Transfer and Catalytic Influences

The interconversion between the keto and enol forms of this compound necessitates the transfer of a proton. This process can occur through intermolecular proton transfer, where solvent molecules or other species in the solution act as proton shuttles. The rate of this tautomerization is generally slow in neutral, aprotic solvents but can be significantly accelerated by the presence of acids or bases. libretexts.orgmasterorganicchemistry.com

Acid Catalysis: In an acidic medium, the carbonyl oxygen of the keto tautomer (4-nitrophenylacetaldehyde) is protonated, forming an oxonium ion. Subsequent deprotonation of the α-carbon by a base (such as a water molecule or the conjugate base of the acid catalyst) leads to the formation of the enol. libretexts.org The general mechanism for acid-catalyzed enolization is a two-step process.

Base Catalysis: Under basic conditions, a base removes a proton from the α-carbon of the keto form to generate an enolate ion. This enolate is a resonance-stabilized intermediate. Subsequent protonation of the enolate oxygen by a proton source (like a water molecule or the conjugate acid of the base) yields the enol. libretexts.org

The efficiency of these catalytic pathways is dependent on the concentration and strength of the acid or base. For instance, studies on related carbonyl compounds have shown that the rate of enolization is directly proportional to the concentration of the catalyst. muni.cz In the case of this compound, the electron-withdrawing nitro group would increase the acidity of the α-protons in the keto form, likely facilitating base-catalyzed enolization. Conversely, the nitro group would decrease the basicity of the carbonyl oxygen, potentially slowing down the initial protonation step in acid catalysis.

The solvent plays a crucial role in mediating intermolecular proton transfer. Protic solvents, such as water and alcohols, can act as both proton donors and acceptors, thereby facilitating the tautomerization process. cas.cz In aprotic solvents, the tautomerization rate is generally lower, although it can be catalyzed by traces of acidic or basic impurities. uni-regensburg.de

Table 1: General Catalytic Influences on Keto-Enol Tautomerism

| Catalyst | Role in Tautomerization of 4-nitrophenylacetaldehyde | Expected Effect on Equilibrium |

| Acid | Protonates the carbonyl oxygen, facilitating α-carbon deprotonation. | Accelerates the attainment of equilibrium. |

| Base | Removes an α-proton, forming a resonance-stabilized enolate ion. | Accelerates the attainment of equilibrium. |

| Protic Solvents | Can act as both proton donors and acceptors, facilitating proton transfer. | Can shift the equilibrium depending on the polarity and hydrogen bonding capabilities. |

Investigations of Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Role in Tautomeric Stability

Intramolecular interactions, particularly hydrogen bonding, can have a profound effect on the relative stability of tautomers. In systems where the enol form can participate in intramolecular hydrogen bonding, its stability is significantly enhanced, often shifting the equilibrium in its favor. masterorganicchemistry.com

For this compound itself, the simple structure does not allow for the formation of a strong intramolecular hydrogen bond in the enol form. However, in related, more complex molecules containing a hydroxyl group and a suitable acceptor atom in proximity, intramolecular hydrogen bonding is a key stabilizing factor for the enol tautomer. For example, in 2-substituted phenols, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the substituent can significantly increase the stability of that conformer. researchgate.net

The stability of a particular tautomer is a result of a delicate balance between intramolecular and intermolecular interactions. While intramolecular hydrogen bonds can stabilize the enol form, strong intermolecular hydrogen bonding with solvent molecules can favor the more polar keto tautomer. cdnsciencepub.com For instance, in polar protic solvents, the solvent molecules can form hydrogen bonds with the carbonyl group of the keto tautomer, thereby stabilizing it.

In the case of this compound, the stability of the enol tautomer is primarily influenced by the conjugation of the carbon-carbon double bond with the aromatic ring. The electron-withdrawing nitro group further enhances this conjugation. Theoretical calculations on similar systems, such as substituted styrenes, have been used to investigate the subtle electronic and steric effects that influence molecular geometry and stability. uni-regensburg.deresearchgate.net While direct experimental data on the intramolecular forces within this compound is scarce, computational studies on analogous molecules provide insight into the electronic landscape of such compounds. nih.gov

Table 2: Factors Influencing Tautomeric Stability in Substituted Enols

| Factor | Description | Expected Influence on this compound |

| Conjugation | The π-system of the enol double bond can be in conjugation with other π-systems, such as an aromatic ring. | The double bond is conjugated with the 4-nitrophenyl ring, which should stabilize the enol tautomer. |

| Electron-Withdrawing Groups | Substituents that withdraw electron density can influence the acidity of protons and the polarity of bonds. | The 4-nitro group is a strong electron-withdrawing group, which will affect the electronic properties of the molecule. |

| Solvent Polarity | The polarity of the solvent can preferentially solvate and stabilize the more polar tautomer. | The keto tautomer (4-nitrophenylacetaldehyde) is generally more polar and would be favored in polar solvents. |

| Hydrogen Bonding | Intramolecular hydrogen bonds can stabilize the enol form. Intermolecular hydrogen bonds with the solvent can stabilize either tautomer. | No significant intramolecular hydrogen bonding is possible. Intermolecular hydrogen bonding with protic solvents would likely stabilize the keto form. |

Mechanistic Studies and Reactivity Profiles of E -2- 4-nitrophenyl Ethenol

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of (E)-2-(4-Nitrophenyl)ethenol are dictated by the interplay of its functional groups: the carbon-carbon double bond, the hydroxyl group of the enol, and the electron-withdrawing nitro group on the aromatic ring. Understanding the formation of intermediates is crucial for elucidating these pathways.

In photochemical reactions, this compound and its derivatives can undergo intramolecular hydrogen shifts to form primary photoproducts known as aci-nitro intermediates. These intermediates are key to understanding the subsequent reaction steps. For instance, in the photoreaction of 1-(2-nitrophenyl)ethanol, a related compound, the primary aci-nitro photoproducts can react via two competing pathways. One pathway involves cyclization to form benzisoxazolidine intermediates, which then open to carbonyl hydrates. The other pathway, which is more prevalent in aprotic solvents and under acidic or basic aqueous conditions, involves proton transfer to form hydrated nitroso compounds. These transient intermediates, such as nitroso hydrates and carbonyl hydrates, have been identified using techniques like time-resolved infrared (TRIR) spectroscopy.

The combination of kinetic and spectroscopic methods, including NMR, IR, and UV-Vis spectroscopy, is essential for a comprehensive understanding of reaction mechanisms and the identification of such transient intermediates. numberanalytics.com Knowledge of these intermediate structures helps in mapping out the step-by-step processes of chemical transformations and allows for the optimization of reaction conditions. numberanalytics.com

Electron Transfer Mechanisms in Nitroaromatic Compounds and Derivatives

Electron transfer processes are fundamental to the reactivity of nitroaromatic compounds, including this compound. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. numberanalytics.com This electron-withdrawing nature facilitates both single and two-electron reduction processes.

Single-electron transfer to a nitroaromatic compound results in the formation of a nitro anion radical. researchgate.net In aerobic conditions, this radical can react with oxygen to regenerate the parent nitroaromatic compound and produce a superoxide radical, a process known as a futile cycle. researchgate.net The reactivity of nitroaromatics in single-electron enzymatic reductions often increases with their single-electron reduction potential and typically follows an 'outer-sphere' electron transfer mechanism. bibliotekanauki.plbibliotekanauki.pl

Two-electron reduction of nitroaromatics leads to the formation of a nitroso intermediate, which can be further reduced to a hydroxylamine. bibliotekanauki.plnih.gov This process can occur in a stepwise manner, often described by a 'ping-pong' mechanism in enzymatic reactions, where the enzyme is first reduced by a donor like NADH and then transfers two electrons to the nitro compound. bibliotekanauki.pl Computational studies on the reduction of nitroaromatic compounds by flavin mononucleotide (FMN) suggest a four-step process of electron-proton-electron-proton transfer. dnu.dp.ua

The presence of other functional groups can influence these electron transfer pathways. For instance, in some nitrophenyldihydropyridines, fluorescence quenching is attributed to intramolecular electron transfer from the dihydropyridine moiety (donor) to the nitrophenyl group (acceptor), forming a charge-separated species. acs.org

Table 1: Electron Transfer Processes in Nitroaromatic Compounds

| Process | Description | Key Intermediates | Influencing Factors |

| Single-Electron Transfer | Transfer of one electron to the nitro group. | Nitro anion radical | Electron affinity of the compound, presence of oxygen. researchgate.netosti.gov |

| Two-Electron Transfer | Transfer of two electrons to the nitro group. | Nitroso compound, hydroxylamine | Nature of the reducing agent, enzyme catalysts. bibliotekanauki.plnih.gov |

| Intramolecular Electron Transfer | Electron transfer between donor and acceptor moieties within the same molecule. | Charge-separated species | Molecular structure, presence of tethered functional groups. acs.org |

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is a composite of the reactivities of its constituent parts: the carbon-carbon double bond, the enolic hydroxyl group, and the nitro-substituted phenyl ring.

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but can influence the reactivity of the double bond. The double bond can also participate in cycloaddition reactions and can be cleaved under strong oxidizing conditions.

The hydroxyl group of the enol imparts nucleophilic character to the molecule. It can be deprotonated by a base, making the oxygen a stronger nucleophile. This allows for reactions such as etherification and esterification. The hydroxyl group can also be substituted in nucleophilic substitution reactions. smolecule.com For example, the hydroxyl group in similar alcohol structures can be replaced by halides using reagents like thionyl chloride. smolecule.com Furthermore, under acidic conditions with non-nucleophilic counter-ions, elimination of the hydroxyl group can occur, leading to the formation of a more substituted alkene, following an E1 mechanism. masterorganicchemistry.com

The nitro group is a powerful electron-withdrawing group that significantly modulates the reactivity of the entire molecule. numberanalytics.comcymitquimica.comcymitquimica.com It deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. solubilityofthings.com The electron-withdrawing nature of the nitro group reduces the electron density on the aromatic ring, which can decrease the reactivity of adjacent functional groups towards nucleophilic addition by reducing the positive charge on the target atom. jocpr.com Conversely, it enhances the electrophilic character of the aromatic ring. solubilityofthings.com

The nitro group itself is a site of reactivity, most notably undergoing reduction to various other functional groups such as nitroso, hydroxylamino, and amino groups under different reducing conditions. numberanalytics.comnih.gov This transformation from a strong electron-withdrawing group (NO₂) to a strong electron-donating group (NH₂) dramatically alters the chemical properties of the aromatic ring. nih.gov

Reactivity of the Hydroxyl Group in Enols

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetic and thermodynamic studies provide quantitative insights into the reaction mechanisms of this compound and related compounds.

Kinetic studies of nucleophilic substitution reactions involving similar 4-nitrophenyl esters have been extensively investigated. For instance, the reaction of 4-nitrophenyl acetate with nucleophiles like imidazole and hydroxide ions has been monitored spectrophotometrically. researchgate.net Such studies often reveal pseudo-first-order kinetics when one reactant is in large excess. acs.org The rate constants are influenced by the solvent, with reactions often being faster in water than in ethanol, which is attributed to differences in the solvation of the initial and transition states. The reactivity of nucleophiles can also be affected by ion pairing; for example, in the reaction of 4-nitrophenyl benzoates with potassium ethoxide in ethanol, the ion-paired ethoxide is more reactive than the dissociated ethoxide ion. koreascience.kr

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) are crucial for understanding reaction mechanisms. Negative entropy of activation values can indicate a more structured transition state. The thermodynamic properties of nitrophenyl derivatives, including enthalpies of formation and sublimation, have been determined experimentally and computationally. researchgate.netresearchgate.net For example, the mixing of 1-(4-nitrophenyl)ethanone in various solvents has been found to be a spontaneous and endothermic process. acs.org

Table 2: Kinetic Data for Reactions of Related 4-Nitrophenyl Compounds

| Reaction | Nucleophile | Solvent | Second-Order Rate Constant (k) | Reference |

| Aminolysis of Methyl 4-Nitrophenyl Carbonate | Secondary Alicyclic Amines | Aqueous | Varies with amine pKa | acs.org |

| Reaction of 4-Nitrophenyl Benzoates | Potassium Ethoxide | Anhydrous Ethanol | Dependent on ion-pairing | koreascience.kr |

| Aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate | Amines | Aqueous Ethanol | - | researchgate.net |

| Aminolysis of S-2,4-Dinitrophenyl 4-Substituted Thiobenzoates | Secondary Alicyclic Amines | 44 wt % ethanol-water | Varies with amine pKa | acs.org |

Solvent Effects on Reaction Mechanisms and Rates

The solvent environment is a critical factor that can profoundly influence the rate and mechanism of chemical reactions. For a molecule like this compound, which possesses both a polar nitro group and a hydroxyl group capable of hydrogen bonding, the choice of solvent is expected to have a significant impact on its reactivity. Solvent effects arise from the differential solvation of reactants, transition states, and products, which can alter their relative energies and, consequently, the activation energy of the reaction. General principles dictate that polar solvents tend to accelerate reactions that involve the formation of charged or more polar intermediates and transition states, while nonpolar solvents favor reactions where charge is dispersed or neutralized. wikipedia.org

Detailed kinetic studies on this compound itself are not extensively documented in the reviewed literature. However, a substantial body of research on structurally related para-nitrophenyl compounds provides a strong basis for understanding how solvents modulate reactivity. These studies consistently demonstrate that both solvent polarity and specific solvent-solute interactions, such as hydrogen bonding, play crucial roles.

Research on the aminolysis of 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) and 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) in 44 wt % ethanol-water highlights the solvent's role in mediating a stepwise reaction mechanism. acs.org The reactions, followed by the appearance of the 4-nitrophenoxide anion, show a linear dependence of the observed pseudo-first-order rate coefficient on the amine concentration. acs.org The nature of the Brönsted-type plot for these reactions in aqueous ethanol indicates a mechanism proceeding through a zwitterionic tetrahedral intermediate, with the rate-determining step shifting from intermediate breakdown to its formation as the basicity of the amine nucleophile increases. acs.org This illustrates the solvent's ability to stabilize charged intermediates, a key factor in dictating the reaction pathway.

Similarly, the nucleophilic attack on 4-nitrophenyl acetate has been studied in both aqueous and ethanolic solutions. researchgate.net The reaction with imidazole as the nucleophile is approximately ten times faster in water than in 96% ethanol. This significant rate enhancement in water is attributed to the superior solvation of the initial reactants and a more structured, and thus less solvated, transition state in the alcoholic medium. researchgate.net The entropy of activation is more negative in water, which supports the concept of a more ordered transition state structure in the aqueous environment. researchgate.net

The influence of the solvent can be even more dramatic, sometimes leading to a complete change in the reaction mechanism. Studies on the solvolysis of phosphate diester dianions in different solvents show a shift from a bimolecular SN2(P)-type mechanism in water to a unimolecular SN1(P)-type mechanism in less polar solvents like tert-butyl alcohol. nih.gov This is evidenced by significant changes in the entropy of activation. nih.gov For instance, the hydrolysis of the p-nitrophenyl phosphorothioate dianion is accelerated by more than six orders of magnitude when the solvent is changed from water to 95% DMSO. nih.gov

The following table summarizes the effect of solvent on the second-order rate constants for the reaction of 4-nitrophenyl acetate with imidazole, demonstrating the pronounced effect of the solvent medium.

| Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Aqueous Solution | 20 | Value noted as ~10x higher than in ethanol | |

| 96% Ethanol | 20 | Value noted as ~10x lower than in water |

Specific rate constant values were not provided in the abstract, but the relative difference was highlighted.

Further data from reactions of other p-nitrophenyl substrates in various solvents underscore these trends. The rate of hydrolysis of bis(p-nitrophenyl) phosphate is markedly different in various solvents, indicating sensitivity to solvent polarity. nih.gov The dehydrochlorination of 2,2-di(4-nitrophenyl)-1,1,1-trichloroethane also shows solvent-dependent kinetic isotope effects when the reaction is carried out with different alkoxides in their corresponding alcohol solvents (e.g., methoxide in methanol vs. tert-butoxide in tert-butyl alcohol). cdnsciencepub.com

For this compound, these findings imply that its reactions would be highly sensitive to the solvent choice.

Protic vs. Aprotic Solvents : In protic solvents like water or ethanol, the hydroxyl group of the ethenol and the nitro group can engage in hydrogen bonding. This can stabilize the ground state, potentially increasing the activation energy. Conversely, protic solvents are excellent at stabilizing charged species, which would accelerate reactions proceeding through ionic intermediates, such as the formation of a phenoxide during a deprotonation step. wikipedia.org

Solvent Polarity : Reactions involving an increase in charge separation in the transition state are expected to be faster in more polar solvents. For example, a nucleophilic attack on the vinylic carbon of this compound would likely be accelerated in polar solvents like water or DMSO compared to nonpolar solvents like cyclohexane, due to the stabilization of a polar transition state. wikipedia.orgnih.gov

Mechanism Switching : As seen with related compounds, it is plausible that the reaction mechanism for this compound could shift depending on the solvent system. nih.gov A reaction might proceed via a concerted pathway in a nonpolar solvent but switch to a stepwise pathway involving a discrete, charged intermediate in a highly polar solvent that can effectively solvate the intermediate.

Computational Chemistry and Theoretical Investigations of E -2- 4-nitrophenyl Ethenol

Density Functional Theory (DFT) Applications in Structure and Stability Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetic properties of molecules like (E)-2-(4-Nitrophenyl)ethenol. mdpi.commdpi.com This method offers a favorable balance between computational cost and accuracy, making it a staple in theoretical chemistry. teachchemistry.org

Geometry Optimization and Electronic Structure Elucidation

One of the primary applications of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound and related compounds, theoretical calculations are frequently performed using hybrid functionals such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311+G(d,p). nih.govresearchgate.netnih.gov The process starts with an initial geometry, which can be derived from experimental data like X-ray crystallography, and iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. researchgate.netresearchgate.net

The accuracy of these calculations is often validated by comparing the theoretically optimized structural parameters (bond lengths and angles) with experimental data. researchgate.netsemanticscholar.org For molecules in this class, a high degree of correlation is typically observed between the calculated and experimental values, confirming the reliability of the computational model. researchgate.net For instance, in a structurally related Schiff-base compound, the calculated C=N bond length was 1.2754 Å, which is in excellent agreement with the experimentally observed value of 1.75(3) Å. researchgate.net This agreement allows researchers to confidently use the optimized geometry to derive other molecular properties.

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Structurally Related Molecule, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol.

| Parameter | Bond/Angle | Experimental Value | Calculated Value (B3LYP/6-311G(d,p)) |

| Torsion Angle | C-C-N-C | 178.53 (13)° | 178.9° |

Note: This interactive table showcases the typical agreement between experimental and theoretical values for a molecule with similar structural motifs.

Characterization of Transition States and Reaction Energy Barriers

DFT is also instrumental in mapping out reaction pathways and understanding chemical reactivity. By locating the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy barrier, which is a critical factor in determining reaction rates. mdpi.com For reactions involving β-nitrostyrenes, such as Michael additions, DFT calculations at the B3LYP level have been used to investigate the mechanism and stereoselectivity. mdpi.com

These studies have identified zwitterionic intermediates and located the corresponding transition states that lead to the final products. mdpi.com The energy barrier for a reaction can be determined from the energy difference between the reactants and the transition state. For example, in the enzyme-catalyzed hydrolysis of p-Nitrophenyl Phosphate (pNPP), which shares the nitrophenyl moiety, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, a hybrid method that often incorporates DFT, have estimated free energy barriers to be in the range of 13.5 to 18.0 kcal/mol. Computational methods can also predict how factors like mechanical compression by an enzyme might lower the energy barrier, providing a rationale for catalysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of molecules over time, from picoseconds to microseconds. For this compound and its derivatives, MD simulations are particularly valuable for studying conformational changes and non-covalent intermolecular interactions, especially in complex environments like biological systems. researchgate.net

While studies focusing solely on the conformational landscape of isolated this compound are not prominent, MD simulations have been extensively used to understand its interactions with protein targets. mdpi.com In this context, simulations are typically run using force fields like AMBER or GROMACS to model the forces between atoms. mdpi.com These simulations can reveal how the molecule binds within a protein's active site, identifying key interactions such as hydrogen bonds and π-π stacking that contribute to binding affinity. For example, MD simulations of nitrostyrene derivatives interacting with the PTP1B enzyme were performed for 100 nanoseconds to analyze the stability of the ligand-protein complex and calculate the binding free energy. mdpi.com Such calculations help in understanding the determinants of molecular recognition and can guide the design of more potent inhibitors.

Theoretical Studies on Spectroscopic Properties of this compound

Computational methods provide invaluable support in the interpretation of experimental spectra. Time-dependent density functional theory (TD-DFT) is a widely used approach to simulate the electronic absorption spectra (UV-Vis) of molecules. teachchemistry.org For (E)-β-nitrostyrene, resonance Raman spectroscopy combined with DFT computations has been employed to investigate the photodissociation dynamics associated with its charge-transfer (CT) absorption band.

These theoretical studies can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. Furthermore, DFT calculations can predict vibrational frequencies, which can be directly compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. semanticscholar.org The agreement between calculated and observed spectra helps to confirm the molecular structure and provides a detailed assignment of vibrational modes to specific atomic motions within the molecule. semanticscholar.org

Electronic Properties and Orbital Interactions (e.g., HOMO-LUMO Analysis)

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are routinely used to determine the energies of these orbitals. mdpi.com For nitrostyrene derivatives, it has been shown that compounds with lower HOMO energy values tend to have higher biological activity. mdpi.com The HOMO-LUMO gap for molecules structurally related to this compound has been calculated to be in the range of 3.0 to 4.0 eV, classifying them as relatively stable, yet reactive, molecules. nih.gov Analysis of the spatial distribution of these orbitals shows that the HOMO and LUMO are often delocalized across the π-system of the molecule, which is characteristic of conjugated systems. nih.gov

Table 2: Calculated HOMO-LUMO Energy Gaps for Representative Nitrophenyl Derivatives using DFT.

| Compound | Computational Method | HOMO-LUMO Gap (eV) | Reference |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | B3LYP/6-311G(d,p) | 3.7160 | nih.gov |

| (2E,2'E)-N,N'-(methylenebis(4,1-phenylene))bis(3-(4-nitrophenyl) acrylamide) | APF-D/6-311+G(2d,p) | 3.1257 | |

| 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- mdpi.comdiazino[4,5-d]pyrimidine-2,7-dione | B3LYP/6-311+G(d,p) | 4.0 |

Note: This interactive table provides a comparative view of the electronic stability of various molecules containing the 4-nitrophenyl group.

Advanced Spectroscopic and Structural Elucidation of E -2- 4-nitrophenyl Ethenol and Its Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and observing tautomeric equilibria in solutions of (E)-2-(4-Nitrophenyl)ethenol and related compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the case of compounds like 2-nitro-1-(4-nitrophenyl)ethanol, ¹H NMR spectra show characteristic signals for the aromatic protons, the methine proton, and the methylene protons. For instance, the aromatic protons of the 4-nitrophenyl group typically appear as two doublets in the range of δ 7.6-8.3 ppm. rsc.org The methine proton (CH-OH) and the methylene protons (CH₂-NO₂) exhibit complex splitting patterns due to their coupling. rsc.org The presence of a chiral center in molecules like (±)-3-isopropyl-2-(4-nitrophenyl)oxazolidine leads to diastereotopic protons, resulting in more complex NMR spectra compared to their achiral counterparts. acs.org This complexity provides valuable information about the three-dimensional structure of the molecule.

Tautomerism, such as the keto-enol equilibrium, can be effectively studied using NMR. asu.edu For nitrosophenols, which exist in a tautomeric equilibrium with quinone monoximes, NMR spectra can reveal the presence and relative populations of both tautomers in different solvents. sedoptica.es The chemical shifts and coupling constants are sensitive to the electronic distribution and geometry, allowing for the differentiation between the tautomeric forms. sedoptica.es For example, the ¹H NMR spectrum of 2-nitroso-1-naphthol in deuterated chloroform shows distinct signals for both the nitrosonaphthol and quinone-monoxime tautomers, indicating a slow equilibrium on the NMR timescale. sedoptica.es

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-nitro-1-(4-nitrophenyl)ethanol | 8.25 (d, 2H), 7.63 (d, 2H), 5.62-5.52 (m, 1H), 4.61-4.54 (m, 2H), 3.25 (br s, 1H) | 147.9, 145.9, 127.01, 124.03, 80.12, 70.04 | rsc.org |

| 1-(4-nitrophenyl)ethanol | ~4.8 (CH-OH), ~1.5 (CH₃) | Not specified | |

| 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol | 8.19 (d, 2H), 7.63 (d, 2H), 7.35 (d, 2H), 6.61 (d, 2H), 3.81 (t, 2H), 3.51 (q, 2H), 3.48 (t, 2H), 1.11 (t, 3H), 1.60 (s, 1H) | 149.9, 147.8, 134.7, 133.3, 129.9, 124.1, 112.3, 111.4, 79.2, 72.1, 60.8, 52.7, 45.5, 12.2 | mdpi.com |

Note: The chemical shifts are dependent on the solvent and the specific experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint.

The IR spectrum of a compound containing a 4-nitrophenyl group will prominently feature strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. rsc.org The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. rsc.org The C=C stretching vibration of the ethenyl group and the aromatic ring C-C stretching vibrations appear in the 1600-1400 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, often aided by theoretical calculations such as Density Functional Theory (DFT). mdpi.com For instance, in the analysis of nitrophenols, DFT calculations have been used to predict vibrational frequencies, which show good agreement with experimental data. jetir.org

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| O-H stretch | 3200-3600 (broad) | IR | rsc.org |

| C-H stretch (aromatic) | 3000-3100 | IR | nih.gov |

| C-H stretch (aliphatic) | 2850-3000 | IR | nih.gov |

| C=C stretch (aromatic) | 1400-1600 | IR, Raman | mdpi.com |

| NO₂ asymmetric stretch | ~1520 | IR | |

| NO₂ symmetric stretch | ~1350 | IR | rsc.org |

| C-O stretch | 1000-1250 | IR | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds like this compound, the UV-Vis spectrum is dominated by absorptions due to π → π* transitions within the aromatic ring and the conjugated system.

The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, on the phenyl ethene backbone significantly influences the electronic structure and, consequently, the UV-Vis absorption. These substituents can cause a bathochromic (red) shift of the absorption maxima compared to the parent styrene molecule. The UV-Vis spectrum of 1-(4-nitrophenyl)ethanol, for example, shows a maximum absorption (λₘₐₓ) at approximately 270 nm, which is attributed to the nitro group. The specific solvent used can also affect the position and intensity of the absorption bands. researchgate.net

Photophysical studies investigate the fate of the molecule after absorbing light, including processes like fluorescence and intersystem crossing. rsc.org The fluorescence properties and triplet state formation can be significantly influenced by the molecular structure. rsc.org

Table 3: UV-Vis Absorption Data for this compound Analogs

| Compound | λₘₐₓ (nm) | Solvent | Reference |

| 1-(4-Nitrophenyl)ethanol | ~270 | Not specified | |

| 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol | 424 | Not specified | mdpi.com |

| N-phenylbenzenesulfonamide | ~250-300 | Ethanol | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of a 4-nitrophenyl compound will typically show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is often characteristic of the substituents present. For example, p-nitrophenol, a related compound, exhibits a molecular ion at m/z 139. libretexts.org Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and NO. The fragmentation of the side chain will also produce characteristic ions. For instance, ethers often undergo cleavage at the C-O bond. whitman.edu The analysis of these fragmentation patterns allows for the confirmation of the proposed structure. libretexts.org

Table 4: Key Mass Spectrometry Fragments for Nitrophenyl Compounds

| Ion | m/z | Interpretation | Reference |

| [M]⁺• | Varies | Molecular Ion | libretexts.org |

| [M-NO₂]⁺ | M-46 | Loss of a nitro group | libretexts.org |

| [M-O]⁺• | M-16 | Loss of an oxygen atom | libretexts.org |

| [M-NO]⁺ | M-30 | Loss of nitric oxide | libretexts.org |

| Phenyl cation | 77 | C₆H₅⁺ | whitman.edu |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the nature of intermolecular interactions in the crystal lattice.

For this compound and its derivatives, X-ray crystallography can confirm the trans configuration of the double bond and the planarity or deviation from planarity of the molecule. Crystal structures of related compounds, such as those containing a 4-nitrophenyl group, have been determined. iucr.orgbibliomed.orgias.ac.in These studies reveal details about how the molecules pack in the crystal, often stabilized by intermolecular interactions like hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings. ias.ac.in For example, the crystal structure of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one shows intermolecular C-H···O and C-H···π interactions. iucr.org

Table 5: Illustrative Crystallographic Data for a Nitrophenyl-Containing Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 12.7612(4) |

| b (Å) | 11.5197(3) |

| c (Å) | 20.1586(7) |

| V (ų) | 2963.42(16) |

| Z | 8 |

Data for (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, for illustrative purposes. ias.ac.in

Applications of E -2- 4-nitrophenyl Ethenol in Advanced Organic Synthesis

(E)-2-(4-Nitrophenyl)ethenol as a Versatile Building Block for Complex Organic Architectures

Nitro compounds are established as highly versatile intermediates in organic chemistry, prized for their diverse reactivity in forming carbon-carbon and carbon-heteroatom bonds. frontiersin.orgnih.gov The nitro group can be readily transformed into other functional groups, such as amines, making them indispensable building blocks for molecules relevant to the pharmaceutical industry. frontiersin.orgnih.gov The this compound structure embodies this versatility, combining the reactivity of the nitro-activated ring with the synthetic potential of the ethenol side chain.

The utility of the 4-nitrophenethyl moiety is well-documented. The related compound, 2-(4-Nitrophenyl)ethanol, is widely employed as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemimpex.com Its capacity to undergo various chemical transformations enables the construction of complex molecular frameworks, highlighting its role as a foundational building block in both medicinal chemistry and materials science. chemimpex.com The advantages of using nitro-containing intermediates include their diverse reactivity, accessibility through numerous synthetic routes, and compatibility with modern catalytic methods. nih.gov These attributes make the (4-nitrophenyl)ethenol scaffold a valuable precursor for creating stereochemically complex and bioactive molecules. nih.gov

Participation in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or cascade) processes, which involve sequential intramolecular reactions, are powerful strategies in modern synthesis for their efficiency and atom economy. nih.govtubitak.gov.tr The electrophilic nature of the 4-nitrophenyl group makes compounds like this compound and its analogs excellent candidates for such processes.

A notable example is the four-component domino reaction for synthesizing benzo[a]chromeno[2,3-c]phenazine derivatives. tubitak.gov.tr In this process, 4-nitrobenzaldehyde, a compound structurally related to the aldehyde tautomer of this compound, reacts with 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, and a naphthol derivative in a one-pot operation. tubitak.gov.tr This reaction proceeds under microwave irradiation and is catalyzed by DABCO, offering a green and efficient route to complex, polycyclic systems. tubitak.gov.tr The reaction is particularly efficient with aldehydes bearing electron-withdrawing groups like the nitro group. tubitak.gov.tr

Similarly, three-component domino reactions have been developed utilizing derivatives of the target structure. For instance, (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, where the aryl group can be a nitrophenyl radical, react with 3-formylchromone and anilines to produce (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones. beilstein-journals.org This catalyst-free transformation proceeds via a sequence involving a Michael-type addition–elimination, generating new C-C and C-N bonds diastereoselectively. beilstein-journals.org

| Reaction Type | Key 4-Nitrophenyl Precursor (Analog) | Other Reactants | Product Class | Reference |

|---|---|---|---|---|

| Four-Component Domino Reaction | 4-Nitrobenzaldehyde | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, 1-naphthol | Benzo[a]chromeno[2,3-c]phenazines | tubitak.gov.tr |

| Three-Component Domino Reaction | (E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | 3-Formylchromone, 4-methoxyaniline | (E)-3-[2-Arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones | beilstein-journals.org |